Swinholide a

Description

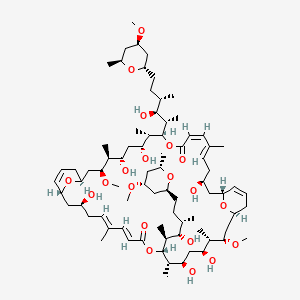

Structure

2D Structure

Properties

Molecular Formula |

C78H132O20 |

|---|---|

Molecular Weight |

1389.9 g/mol |

IUPAC Name |

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione |

InChI |

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1 |

InChI Key |

RJVBVECTCMRNFG-ANKJNSLFSA-N |

SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |

Isomeric SMILES |

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C |

Canonical SMILES |

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC |

Synonyms |

swinholide A |

Origin of Product |

United States |

Foundational & Exploratory

The Symbiotic Origin of Swinholide A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural sources of Swinholide A, a potent cytotoxic macrolide with significant interest in drug development. The focus is on the symbiotic bacteria responsible for its production, providing a comprehensive overview of the current scientific understanding. This document outlines quantitative data on this compound yields, detailed experimental methodologies for isolation and analysis, and visual representations of key biological and experimental processes.

Natural Sources and Symbiotic Producers of this compound

This compound was initially isolated from the marine sponge Theonella swinhoei.[1] However, subsequent research has unequivocally demonstrated that the true producers of this complex polyketide are symbiotic microorganisms residing within the sponge.[1] Additionally, a terrestrial cyanobacterium has been identified as a producer, highlighting the diverse origins of this potent molecule.

The primary symbiotic bacterium implicated in the biosynthesis of a closely related structural variant, misakinolide, is the uncultivated "Candidatus Entotheonella serta".[2] The biosynthetic gene clusters for swinholide and misakinolide are highly similar, suggesting a common evolutionary origin. More recently, an axenic strain of the terrestrial cyanobacterium Nostoc sp. strain UHCC 0450 was confirmed to produce this compound, providing a cultivable source for this valuable compound.[3][4]

Quantitative Data on this compound Production

The yield of this compound varies depending on the source organism and the specific conditions of growth and extraction. While comprehensive comparative studies are limited, the available data from various research publications are summarized below.

| Source Organism | Host (if applicable) | Compound | Yield/Concentration | Reference |

| Symbiotic Bacteria | Theonella swinhoei | This compound & J | Not explicitly quantified in cited literature, but isolated from 207 g of dry sponge mass. | [1] |

| Nostoc sp. UHCC 0450 | - | This compound | Minor variants constituted less than 20% of the total swinholides produced. Absolute yield not specified. | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its symbiotic producers.

Identification of "Candidatus Entotheonella serta" in Theonella swinhoei

As "Candidatus Entotheonella serta" is currently uncultivable, identification relies on molecular techniques.

Protocol: Metagenomic Analysis of Sponge Holobiont

-

Sample Collection and Preservation: Collect fresh specimens of Theonella swinhoei and immediately freeze them in liquid nitrogen or store them in RNAlater to preserve nucleic acids.

-

DNA Extraction:

-

Homogenize frozen sponge tissue using a sterile mortar and pestle under liquid nitrogen.

-

Extract total DNA from the homogenized tissue using a commercially available metagenomic DNA isolation kit, following the manufacturer's instructions. For improved purity, a collagenase treatment can be incorporated to reduce host tissue contamination.[5]

-

-

Library Preparation and Sequencing:

-

Prepare a shotgun sequencing library from the extracted metagenomic DNA.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Assemble the reads into contigs using a metagenome assembler (e.g., MEGAHIT, SPAdes).

-

Perform metagenomic binning to separate contigs into individual microbial genomes (Metagenome-Assembled Genomes or MAGs) using tools like MetaBAT 2 or MaxBin 2.0.[6][7]

-

Identify the MAG corresponding to "Candidatus Entotheonella serta" by searching for the swinholide/misakinolide biosynthetic gene cluster (BGC) using antiSMASH and by phylogenetic analysis of conserved marker genes.[2]

-

Cultivation of Nostoc sp. UHCC 0450 for this compound Production

Protocol: Axenic Culture of Nostoc sp. UHCC 0450

-

Media Preparation: Prepare BG11 medium or a modified version supplemented with nitrogen for optimal growth.[8]

-

Inoculation: Inoculate the sterile medium with an axenic culture of Nostoc sp. UHCC 0450. An initial inoculum concentration of 1 g/L has been shown to be effective for growth.[8]

-

Cultivation Conditions:

-

Harvesting: After a suitable incubation period (e.g., 15-20 days), harvest the cyanobacterial biomass by centrifugation.

Extraction and Purification of this compound

Protocol: Extraction and Chromatographic Purification

-

Extraction:

-

Lyophilize the collected sponge tissue or cyanobacterial biomass to obtain a dry powder.

-

Extract the dry material exhaustively with methanol at room temperature.[1]

-

Concentrate the methanol extract under reduced pressure.

-

-

Solvent Partitioning (Kupchan's Method):

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a series of liquid-liquid extractions with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to fractionate the extract.[1]

-

-

Column Chromatography:

-

Subject the chloroform or other nonpolar fractions containing this compound to column chromatography on silica gel.

-

Elute with a gradient of a nonpolar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[1]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound by reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use a gradient of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), as the mobile phase.

-

Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Visualizations of Workflows and Pathways

Experimental Workflow for Symbiont Identification and Metabolite Isolation

Caption: Workflow for identifying symbiotic producers and isolating this compound.

Generalized Polyketide Biosynthesis Pathway

Caption: A generalized model of a modular polyketide synthase (PKS) pathway.

Logical Relationship of this compound Producers

Caption: Relationship between the natural sources and producers of this compound.

Regulation of Biosynthesis

The precise signaling pathways that regulate the biosynthesis of this compound in its symbiotic producers are not yet fully elucidated. However, based on the broader understanding of polyketide biosynthesis in bacteria, particularly cyanobacteria, it is likely that a complex regulatory network is involved.[10][11][12][13][14] This network is probably responsive to a variety of environmental and physiological cues.

Potential regulatory mechanisms include:

-

Two-component systems: These systems, consisting of a sensor histidine kinase and a response regulator, are common in bacteria for sensing and responding to environmental changes. They could play a role in activating the transcription of the swinholide biosynthetic gene cluster in response to specific stimuli.

-

Quorum sensing: Bacteria use quorum sensing to coordinate gene expression in a cell-density-dependent manner. It is plausible that the production of this compound is regulated by quorum sensing signals, particularly within the dense microbial community of the sponge holobiont.

-

Global regulators: Master regulators that control various aspects of cellular metabolism and development in bacteria could also influence the expression of secondary metabolite gene clusters like the one for swinholide.

Further research, including transcriptomic and proteomic studies under different conditions, is needed to unravel the specific regulatory circuits governing this compound production in its natural producers.

References

- 1. Swinholide J, a Potent Cytotoxin from the Marine Sponge Theonella swinhoei - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Comparative Metagenomic Analysis of Biosynthetic Diversity across Sponge Microbiomes Highlights Metabolic Novelty, Conservation, and Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Genomic Insights into “Entotheonella” Symbionts in Theonella swinhoei: Mixotrophy, Anaerobic Adaptation, Resilience, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New Genomic Insights into “Entotheonella” Symbionts in Theonella swinhoei: Mixotrophy, Anaerobic Adaptation, Resilience, and Interaction [frontiersin.org]

- 8. Unveiling the Cultivation of Nostoc sp. under Controlled Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Density Cultivation of Terrestrial Nostoc Strains Leads to Reprogramming of Secondary Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 11. Genome Mining and Evolutionary Analysis Reveal Diverse Type III Polyketide Synthase Pathways in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular biology of peptide and polyketide biosynthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Item - Type III polyketide biosynthesis in cyanobacteria - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

Swinholide A: A Technical Guide to its G-Actin Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swinholide A, a dimeric macrolide isolated from the marine sponge Theonella swinhoei, is a potent cytotoxic agent that disrupts the cellular actin cytoskeleton.[1][2] Its unique mechanism, which involves the sequestration of actin monomers and the severing of actin filaments, is predicated on its specific interaction with globular actin (G-actin).[1] This technical guide provides an in-depth analysis of the this compound binding site on G-actin, supported by structural data, quantitative binding metrics, and detailed experimental protocols. Understanding this interaction is crucial for leveraging this compound as a tool in cell biology research and for the design of novel cytoskeleton-targeting therapeutics.

Mechanism of Action: A Dual Approach to Cytoskeletal Disruption

This compound exerts its cytotoxic effects by targeting actin, a ubiquitous protein critical for cell motility, structure, and division. The toxin's primary mechanism involves two distinct but related activities:

-

G-Actin Dimer Sequestration : this compound binds to two G-actin monomers, forming a stable 1:2 ternary complex.[1][3] This sequestration effectively reduces the available pool of monomers, inhibiting the elongation of actin filaments (F-actin).

-

F-Actin Severing : The toxin can also directly interact with and sever existing actin filaments, leading to rapid depolymerization and catastrophic disruption of the cytoskeletal network.[1][2]

These combined actions lead to a complete loss of cellular stress fibers and a profound impact on cellular morphology and function.[4]

The G-Actin Binding Site: Structural Insights

The structural basis for this compound's activity was revealed by a 2.0 Å resolution crystal structure of the toxin bound to two actin molecules.[3][5] Due to its C2-symmetry, the dimeric this compound molecule acts as a molecular bridge, with each half binding to a separate G-actin monomer.[3]

Key features of the binding site include:

-

Location : The binding site is a hydrophobic cleft located between subdomains 1 and 3 of the G-actin monomer.[3][6] This site is a known hotspot for the binding of many other actin-targeting toxins and proteins, highlighting its importance in regulating actin polymerization.[3]

-

Nature of Interaction : The interaction is predominantly hydrophobic, consistent with the chemical structure of the macrolide.[6]

-

Unique Dimer Formation : A critical finding from the crystal structure is that the two actin monomers bound by this compound do not interact with each other.[3][5] This confirms that the toxin induces a non-physiological dimer, effectively capping the monomers and preventing their incorporation into a growing filament.[6]

-

Contact Residues : The binding interface is extensive. One part of the site, a hydrophobic patch on the actin surface, interacts with the macrolide ring of this compound. The other part, the cleft between subdomains 1 and 3, accommodates the toxin's side chain. Key actin residues involved in this interaction include Tyr143, Ala144, Gly146, Thr148, Ile341, Ile345, Leu346, Leu349, Thr351, and Met355.[6]

Quantitative Binding Data

The interaction between this compound and G-actin has been characterized quantitatively, revealing a high-affinity and specific binding event.

| Parameter | Value | Method | Reference(s) |

| Binding Stoichiometry | 1 this compound : 2 G-Actin | Fluorescence Spectroscopy, Gel Filtration | [1][2] |

| Dissociation Constant (Kd) | ~ 50 nM | Not specified, likely fluorescence-based assay | [4] |

Experimental Protocols

The characterization of the this compound-actin interaction relies on several key experimental techniques.

X-Ray Crystallography of the Actin-Swinholide A Complex

This protocol is based on the methodology that produced the 2.0 Å resolution crystal structure.[6]

-

Protein Preparation : G-actin is purified from rabbit skeletal muscle acetone powder. The actin is complexed with a 1.5-molar excess of this compound (dissolved in DMSO).

-

Crystallization : The actin-Swinholide A complex is crystallized using the hanging drop vapor diffusion method. Crystals are grown from a solution containing 50 mM MgCl₂, 10 mM Imidazole (pH 7.0), 0.2 mM ATP, and 12%-15% polyethylene glycol (PEG) 8000.

-

Data Collection : Crystals are cryoprotected using 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystals belong to the P2₁ space group.[6]

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a known actin monomer structure as a search model. The this compound molecule is built into the electron density map, and the entire complex is refined to the final high-resolution structure.

Actin Polymerization Assay (Pyrene Fluorescence)

This assay is widely used to monitor actin polymerization kinetics in real-time and to quantify the inhibitory effects of compounds like this compound.[7][8]

-

Reagent Preparation :

-

G-Actin : Monomeric actin is purified and stored in a low-salt buffer (G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂).[9]

-

Pyrene-Labeled Actin : A fraction of the G-actin is covalently labeled with N-(1-pyrene)iodoacetamide. Labeled G-actin exhibits low fluorescence, which increases ~20-fold upon incorporation into F-actin.[10]

-

Polymerization Buffer (10x) : A high-salt buffer used to initiate polymerization (e.g., 500 mM KCl, 20 mM MgCl₂, 100 mM Imidazole pH 7.0).[9]

-

-

Assay Procedure :

-

A solution of G-actin containing 5-10% pyrene-labeled actin is prepared in G-buffer in a fluorometer cuvette.

-

This compound (or vehicle control) is added at various concentrations and incubated briefly.

-

Polymerization is initiated by adding 1/10th volume of 10x Polymerization Buffer.

-

Pyrene fluorescence is monitored over time (Excitation: ~365 nm, Emission: ~407 nm).[11]

-

-

Data Analysis : The rate of polymerization is determined from the slope of the fluorescence curve. The inhibitory effect of this compound is quantified by comparing the polymerization rates in its presence versus its absence.

Concluding Remarks and Future Directions

The high-resolution structural and biochemical data available for the this compound-actin interaction provide a clear picture of its mechanism of action. The toxin exploits a critical hydrophobic groove on the actin surface to bind and sequester two monomers simultaneously, preventing their participation in filament dynamics. This unique 1:2 binding stoichiometry distinguishes it from many other actin-binding toxins.[3]

For drug development professionals, the this compound-actin complex serves as a valuable template. The detailed understanding of this binding site can guide the rational design of simplified, synthetically accessible small molecules that mimic this compound's activity. Such compounds could have significant potential as anti-cancer agents by targeting the actin cytoskeleton, a validated therapeutic target.

References

- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound. | Semantic Scholar [semanticscholar.org]

- 8. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 10. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 11. Actin polymerisation assay [wwwuser.gwdguser.de]

The Biological Activity of Swinholide A and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swinholide A, a complex dimeric macrolide originally isolated from the marine sponge Theonella swinhoei, and its subsequently discovered derivatives, represent a class of potent cytotoxic agents with a unique mechanism of action targeting the actin cytoskeleton. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, with a focus on their molecular interactions, quantitative cytotoxic data, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visual representations of the underlying biological pathways are included to facilitate further research and drug development efforts in this area.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. Its critical role makes it an attractive target for the development of novel therapeutic agents, particularly in oncology. This compound and its derivatives have emerged as powerful tools for studying actin dynamics and as potential anticancer drug leads due to their potent bioactivities.[1][2][3] This guide aims to consolidate the current knowledge on the biological activities of this fascinating family of marine natural products.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for this compound and its active derivatives is the disruption of the actin cytoskeleton.[3][4] This is achieved through a unique two-pronged attack on actin dynamics:

-

Sequestration of Actin Dimers: this compound possesses a C2 axis of symmetry, allowing one molecule to bind to two actin monomers simultaneously, forming a stable ternary complex.[5] This sequestration of G-actin dimers prevents their incorporation into growing actin filaments (F-actin).

-

Severing of F-actin: In addition to sequestering actin dimers, this compound has been shown to directly sever existing actin filaments, leading to a rapid depolymerization of the actin network.[3][4]

This dual activity results in a catastrophic breakdown of the actin cytoskeleton, ultimately leading to potent cytotoxic effects.

Below is a diagram illustrating the signaling pathway of this compound's interaction with actin.

Caption: Mechanism of actin cytoskeleton disruption by this compound.

Quantitative Biological Data

The cytotoxic potency of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (nM) | Reference |

| This compound | KB | Oral epidermoid carcinoma | 0.04 | ~29 | [6] |

| HT-1080 | Fibrosarcoma | 0.017 | ~12 | [6] | |

| PC-3 | Lung adenocarcinoma | 6.0 | ~4300 | [6] | |

| PC-9 | Lung adenocarcinoma | 0.13 | ~93 | [6] | |

| PC-10 | Lung squamous cell carcinoma | 0.11 | ~79 | [6] | |

| PC-13 | Lung large cell carcinoma | 0.10 | ~72 | [6] | |

| Daudi | Burkitt lymphoma | 0.036 | ~26 | [6] | |

| KB | Human nasopharynx cancer | - | 1.2 | [2] | |

| Swinholide B | KB | Oral epidermoid carcinoma | Potent | - | [7] |

| HepG2 | Hepatocarcinoma | Nanomolar range | - | [8] | |

| Swinholide C | KB | Oral epidermoid carcinoma | Potent | - | [7] |

| Swinholide D | HepG2 | Hepatocarcinoma | Nanomolar range | - | [8] |

| Swinholide I | HCT-116 | Colon adenocarcinoma | - | 5.6 | |

| Swinholide J | KB | Human nasopharynx cancer | - | 6.0 | [2][9] |

| Swinholide K | HepG2 | Hepatocarcinoma | Nanomolar range | - | [8] |

| Isothis compound | KB | Oral epidermoid carcinoma | Potent | - | [7] |

| HepG2 | Hepatocarcinoma | Nanomolar range | - | [8] | |

| Isoswinholide B | HepG2 | Hepatocarcinoma | Not active | - | [8] |

| Hurghadolide A | HCT-116 | Colon adenocarcinoma | - | 365 | |

| Ankaraholide A | NCI-H460 | Human lung cancer | - | 262 | |

| Neuro-2a | Mouse neuroblastoma | - | 119 | ||

| MDA-MB-435 | Human melanoma | - | 8.9 |

Structure-Activity Relationships

The potent biological activity of this compound has spurred interest in understanding the structural features crucial for its function. Studies on various derivatives and synthetic hybrids have provided valuable insights:

-

Dimeric Structure: The dimeric nature of the macrolide ring is essential for its mechanism of sequestering two actin monomers simultaneously.

-

Side Chain: The side chain of this compound plays a significant role in its actin-depolymerizing activity. Hybrids with the macrolactone part of Aplyronine A and the side chain of this compound exhibited potent cytotoxicity and actin-depolymerizing activity.[10][11] However, the side chain analog of this compound alone showed weaker activity compared to that of Aplyronine A, suggesting the macrolactone core also contributes significantly to the overall potency.[10]

-

Ring Size and Conformation: Variations in the macrolide ring size can dramatically alter the biological activity. For instance, Misakinolide A, which has a smaller 40-membered ring compared to the 44-membered ring of this compound, acts as a barbed-end capper of F-actin rather than a severing agent, despite binding to actin with similar affinity.[12] This highlights the critical role of the overall molecular conformation in determining the specific interaction with the actin filament.

The following diagram illustrates the logical relationship in the structure-activity of this compound and its derivatives.

Caption: Structure-activity relationship of this compound and Misakinolide A.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT-116, KB)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The following diagram illustrates the workflow of the MTT assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin upon its incorporation into F-actin.

Materials:

-

Rabbit skeletal muscle actin

-

Pyrene-iodoacetamide

-

G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound derivative stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Preparation of Pyrene-labeled Actin: Label G-actin with pyrene-iodoacetamide according to established protocols.

-

Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing G-actin (typically 5-10% pyrene-labeled) in G-buffer.

-

Baseline Reading: Record the baseline fluorescence for a few minutes.

-

Initiate Polymerization: Add 1/10th volume of 10x polymerization buffer to initiate actin polymerization.

-

Compound Addition: For inhibition experiments, add the this compound derivative to the G-actin solution before initiating polymerization. For depolymerization experiments, add the compound to pre-formed F-actin.

-

Fluorescence Monitoring: Monitor the increase in pyrene fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Data Analysis: Analyze the kinetic curves to determine the effect of the compound on the rate and extent of actin polymerization or depolymerization.

F-Actin Severing Assay (Fluorescence Microscopy)

This assay directly visualizes the severing of individual actin filaments by fluorescence microscopy.

Materials:

-

Rhodamine-phalloidin labeled F-actin

-

Microscope slides and coverslips coated with poly-L-lysine

-

This compound derivative stock solution (in DMSO)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare Labeled F-actin: Polymerize G-actin and stabilize the filaments with rhodamine-phalloidin.

-

Immobilize Filaments: Adsorb the labeled F-actin onto poly-L-lysine coated coverslips.

-

Compound Treatment: Add the this compound derivative to the immobilized filaments.

-

Imaging: Observe the filaments over time using fluorescence microscopy.

-

Analysis: Analyze the images to observe the fragmentation and shortening of actin filaments, indicative of severing activity.

Conclusion

This compound and its derivatives represent a potent class of cytotoxic macrolides with a well-defined mechanism of action involving the disruption of the actin cytoskeleton. The quantitative data presented in this guide highlight their nanomolar to low micromolar potency against a range of cancer cell lines. The detailed experimental protocols provide a framework for the further investigation of these compounds and the development of new analogues with improved therapeutic potential. The structure-activity relationship studies underscore the importance of the dimeric macrolide core and the side chain in mediating the interaction with actin. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced selectivity and reduced off-target toxicity, paving the way for their potential clinical application as anticancer agents.

References

- 1. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | ABIN924961 [antibodies-online.com]

- 7. Marine natural products. XXIII. Three new cytotoxic dimeric macrolides, swinholides B and C and isothis compound, congeners of this compound, from the Okinawan marine sponge Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoswinholide B and swinholide K, potently cytotoxic dimeric macrolides from Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Swinholide J, a Potent Cytotoxin from the Marine Sponge Theonella swinhoei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationship studies on an antitumor marine macrolide using aplyronine a–this compound hybrid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Studying Actin Dynamics in Live Cells Using Swinholide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide that disrupts the cellular actin cytoskeleton, making it a valuable tool for studying the intricate dynamics of this essential protein in live cells. Isolated from the marine sponge Theonella swinhoei, this compound exerts its effects through a dual mechanism of action: it sequesters actin monomers into non-polymerizable dimers and actively severs existing actin filaments (F-actin).[1][2] This unique activity profile allows researchers to investigate the roles of actin polymerization and filament integrity in a wide range of cellular processes, including cell motility, morphogenesis, and intracellular transport. These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to quantitatively analyze actin dynamics.

Mechanism of Action

This compound's primary mode of action involves its ability to bind to two actin monomers, forming a stable 1:2 this compound-actin dimer complex.[3][4] This sequestration of G-actin effectively reduces the pool of available monomers for polymerization, thereby inhibiting the formation of new actin filaments.

Simultaneously, this compound directly interacts with F-actin, leading to the severing of filaments.[1][2] This activity contributes to the rapid and profound disruption of the actin cytoskeleton observed in treated cells. The dual-action of monomer sequestration and filament severing makes this compound a potent and effective tool for acutely perturbing actin dynamics.

dot

Caption: Mechanism of this compound on actin.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on various cell lines. These values can serve as a starting point for experimental design.

| Cell Line | Concentration (nM) | Incubation Time | Observed Effect on Actin Cytoskeleton | Reference |

| 3T3 Fibroblasts | Not Specified | Not Specified | Disruption of actin cytoskeleton | [2] |

| KB cells (human nasopharynx cancer) | 6 | Not Specified | IC50 for cytotoxicity | [5] |

| Various Cultured Cells | Not Specified | Not Specified | Disruption of actin cytoskeleton | [2][6] |

Note: Specific dose-response and time-course data for actin disruption in various cell lines are limited in the currently available literature. Researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental question.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol outlines a general procedure for visualizing the effects of this compound on the actin cytoskeleton in live cells using fluorescence microscopy.

Materials:

-

Mammalian cells expressing a fluorescently tagged actin or actin-binding protein (e.g., LifeAct-GFP, mCherry-Actin)

-

Glass-bottom imaging dishes or chamber slides

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium supplemented with serum and HEPES)

-

Fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2) and appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells expressing the fluorescent actin probe onto glass-bottom imaging dishes at a density that allows for the visualization of individual cells and their cytoskeletal architecture. Allow cells to adhere and grow for 24-48 hours.

-

Preparation for Imaging:

-

Prepare a working solution of this compound in pre-warmed live-cell imaging buffer at the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-100 nM) to determine the optimal concentration for your cell type.

-

Gently wash the cells twice with pre-warmed live-cell imaging buffer.

-

Add fresh live-cell imaging buffer to the cells.

-

-

Image Acquisition (Pre-treatment):

-

Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature and CO2 to equilibrate.

-

Acquire images of the actin cytoskeleton in untreated cells. This will serve as the baseline control. Capture images at multiple locations to ensure a representative sample.

-

-

This compound Treatment and Time-Lapse Imaging:

-

Carefully add the this compound working solution to the imaging dish to achieve the final desired concentration.

-

Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. The imaging interval will depend on the speed of the expected changes and the phototoxicity tolerance of the cells (e.g., every 1-5 minutes for 1-2 hours).

-

-

Data Analysis:

-

Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of cortical actin, and cell rounding.

-

Quantify changes in F-actin content by measuring the mean fluorescence intensity of the actin probe within the cells over time.

-

Analyze changes in cell morphology, such as cell area and circularity.

-

dot

Caption: Workflow for live-cell imaging of actin disruption.

Protocol 2: In Vitro TIRF Microscopy of Actin Filament Severing

This protocol describes an in vitro assay using Total Internal Reflection Fluorescence (TIRF) microscopy to directly visualize the severing of individual actin filaments by this compound.[1]

Materials:

-

Actin (purified from rabbit skeletal muscle)

-

Fluorescently labeled actin (e.g., Alexa Fluor 488-labeled actin)

-

TIRF buffer (e.g., 10 mM imidazole, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

-

Polymerization buffer (TIRF buffer with 2 mM ATP and 50 mM KCl)

-

This compound stock solution

-

TIRF microscope with appropriate laser lines and detectors

Procedure:

-

Chamber Preparation: Prepare a flow cell for TIRF microscopy by coating a coverslip with a molecule that promotes actin filament adhesion (e.g., N-ethylmaleimide-modified myosin).

-

Actin Polymerization:

-

Prepare a mixture of unlabeled and fluorescently labeled G-actin in G-buffer.

-

Initiate polymerization by adding polymerization buffer.

-

Introduce the polymerizing actin into the flow cell and allow the filaments to adhere to the surface.

-

-

Image Acquisition (Pre-treatment):

-

Wash the chamber with TIRF buffer to remove unpolymerized actin.

-

Acquire images of the stable, fluorescently labeled actin filaments.

-

-

This compound Treatment and Imaging:

-

Prepare a solution of this compound in TIRF buffer at the desired concentration.

-

Introduce the this compound solution into the flow cell.

-

Immediately begin acquiring a time-lapse series of TIRF images to visualize the severing of actin filaments.

-

-

Data Analysis:

-

Analyze the time-lapse movies to identify filament severing events.

-

Quantify the rate of severing by counting the number of severing events per unit length of filament per unit time.

-

Measure the change in the average length of actin filaments over time.[1]

-

References

- 1. "The Effects of a Cytoskeletal Drug this compound on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]

- 2. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Disrupting the Actin Cytoskeleton with Swinholide A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide derived from the sponge Theonella swinhoei.[1] It exhibits significant cytotoxic and antifungal activities by disrupting the actin cytoskeleton.[1] Unlike other actin-targeting agents, this compound has a unique dual mechanism of action: it sequesters actin dimers with a 1:2 stoichiometry and actively severs filamentous actin (F-actin).[1][2] This comprehensive guide provides detailed protocols for utilizing this compound to study actin dynamics and assess its cytotoxic effects.

Mechanism of Action

This compound's primary mode of action involves binding to and stabilizing actin dimers, effectively removing them from the pool of monomers available for polymerization.[1] Concurrently, it severs existing actin filaments, leading to a rapid and profound disruption of the cellular actin network.[1] This disruption of the actin cytoskeleton interferes with critical cellular processes such as cell motility, division, and maintenance of cell shape, ultimately leading to cytotoxicity.[3]

Caption: Mechanism of this compound-induced actin cytoskeleton disruption.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell lines.

| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |

| 3T3 Fibroblasts | 10 - 50 nM | 5 - 7 hours | Complete loss of stress fibers. | [1] |

| HeLa, HepG2, SGC-7901 | IC50: 1.2 ± 0.09 µM (HeLa) | Not Specified | Antiproliferative activities. | [3] |

| HeLa, NIH-3T3 | IC50: 13.2 µM (HeLa), 16.5 µM (NIH-3T3) | 72 hours | Cytotoxic effects. | [4] |

| A549, NIH/3T3 | IC50 values determined | 24 hours | Cytotoxic effects. | [5] |

Experimental Protocols

Protocol 1: Visualization of Actin Cytoskeleton Disruption using Phalloidin Staining

This protocol details the treatment of cultured cells with this compound followed by fluorescent phalloidin staining to visualize the actin cytoskeleton.

Caption: Experimental workflow for phalloidin staining after this compound treatment.

Materials:

-

Cultured cells (e.g., HeLa, 3T3 fibroblasts)

-

Glass coverslips

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).

-

This compound Treatment:

-

Prepare working solutions of this compound in cell culture medium from a stock solution. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell type and experimental question. A starting point could be a concentration range of 10 nM to 100 nM for incubation times ranging from 1 to 24 hours.

-

Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Incubate the cells for the desired time at 37°C in a CO2 incubator.

-

-

Fixation:

-

Carefully aspirate the medium.

-

Wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[6]

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[7]

-

-

Phalloidin Staining:

-

Aspirate the permeabilization buffer and wash the cells twice with PBS.

-

Prepare the phalloidin staining solution according to the manufacturer's instructions (typically a 1:100 to 1:1000 dilution in PBS).

-

Add the staining solution to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.[7]

-

-

Mounting and Imaging:

-

Aspirate the staining solution and wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

-

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to measure the cytotoxic effects of this compound on cultured cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cultured cells

-

96-well plates

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

-

Troubleshooting

-

Weak Phalloidin Staining: Ensure that the fixation and permeabilization steps are performed correctly. Avoid using methanol-based fixatives as they can disrupt actin filaments. Optimize the concentration of phalloidin and the incubation time.

-

High Background in Fluorescence Imaging: Ensure thorough washing steps between each stage of the staining protocol. A blocking step with 1% BSA in PBS before adding the phalloidin solution can also help reduce non-specific binding.[9]

-

Inconsistent MTT Assay Results: Ensure a uniform cell seeding density across all wells. Avoid introducing bubbles when adding reagents. Ensure complete solubilization of the formazan crystals before reading the absorbance.

Conclusion

This compound is a valuable tool for researchers studying the dynamics of the actin cytoskeleton and for those in drug development exploring novel cytotoxic agents. The protocols provided here offer a detailed framework for investigating the effects of this compound on cellular morphology and viability. Careful optimization of concentrations and incubation times for specific cell lines and experimental aims is crucial for obtaining robust and reproducible results.

References

- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.google.cn [books.google.cn]

- 4. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 7. synentec.com [synentec.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Swinholide A as a Molecular Probe for Cytoskeletal Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swinholide A is a potent marine macrolide, originally isolated from the sponge Theonella swinhoei, that acts as a powerful molecular probe for investigating the dynamics of the actin cytoskeleton.[1][2] Structurally, it is a dimeric 44-membered ring dilactone with a twofold axis of symmetry.[2][3] Its unique mechanism of action, which involves both the sequestration of actin dimers and the severing of actin filaments, makes it an invaluable tool for studying cellular processes that rely on actin dynamics, such as cell motility, cytokinesis, and morphology.[1][4][5] These properties also underlie its potent cytotoxic and antifungal activities.[6]

Mechanism of Action

This compound exerts its effects by directly binding to actin. Unlike other actin-binding toxins, its symmetrical structure allows a single molecule of this compound to bind and sequester two G-actin monomers, forming a stable 1:2 complex.[2][3] This sequestration prevents the actin monomers from participating in polymerization.

The binding stoichiometry is one this compound molecule per actin dimer.[1][2] This action effectively reduces the pool of available G-actin, leading to the disruption and depolymerization of existing F-actin filaments. Furthermore, this compound actively and rapidly severs F-actin, a property that contributes significantly to its potent disruptive effect on the cytoskeleton.[1][2][4] Crystal structure analysis reveals that the two actin molecules in the complex do not interact with each other; they are held together by the this compound molecule, highlighting a unique mode of action.[3][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound's interaction with actin and its cellular effects.

| Parameter | Value | Cell Line / Conditions | Reference |

| Binding Affinity (Kd) | ~50 nM | In vitro actin dimerization | [6][8] |

| Binding Stoichiometry | 1 this compound : 2 Actin Monomers | In vitro | [1][2] |

| Effective Concentration | 10 - 50 nM | Complete loss of stress fibers in Balb/c 3T3 and Swiss 3T3 cells (5-7 h) | [6] |

| Cytotoxicity | ng/mL range | Various tumor cell lines | [8] |

| Actin Severing | Weaker than Mycalolide B | In vitro F-actin severing assay | [9][10] |

Detailed Application Notes and Protocols

Application 1: In Vitro Analysis of Actin Polymerization and Depolymerization

This compound can be used to study the kinetics of actin polymerization and F-actin stability in a cell-free system. The most common method involves monitoring the fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into an F-actin filament.

Protocol: Pyrene-Actin Polymerization/Depolymerization Assay

-

Reagent Preparation:

-

G-Actin Buffer (Buffer A): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.

-

Polymerization Buffer (10x KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).

-

Actin Stock: Prepare pyrene-labeled rabbit skeletal muscle actin at 10-20 µM in Buffer A. Keep on ice.

-

This compound Stock: Prepare a 100x stock solution in DMSO.

-

-

Actin Polymerization Inhibition Assay:

-

In a 96-well black plate, mix G-actin (final concentration 2-4 µM) with various concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO control.

-

Incubate for 5 minutes at room temperature to allow binding.

-

Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time (e.g., every 30 seconds for 1 hour).

-

Expected Outcome: this compound will inhibit the rate and extent of polymerization in a concentration-dependent manner.

-

-

F-Actin Depolymerization/Severing Assay:

-

First, polymerize pyrene-actin by adding 1/10th volume of 10x KMEI to a G-actin solution and incubating for 1-2 hours at room temperature until the fluorescence signal plateaus.

-

Add various concentrations of this compound (or DMSO control) to the pre-formed F-actin.

-

Monitor the decrease in pyrene fluorescence over time.

-

Expected Outcome: this compound will cause a rapid, concentration-dependent decrease in fluorescence, indicating F-actin severing and/or depolymerization.[9]

-

Application 2: Cellular Studies of Cytoskeletal Integrity and Morphology

This compound is cell-permeable and can be used to acutely disrupt the actin cytoskeleton in living cells.[3] This allows for the study of cellular processes dependent on actin, such as cell adhesion, migration, and cytokinesis.

References

- 1. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "The Effects of a Cytoskeletal Drug this compound on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]

- 5. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:95927-67-6 | Chemsrc [chemsrc.com]

- 7. Structural basis of this compound binding to actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Total Synthesis of this compound: An Exposition in Hydrogen-Mediated C-C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actin-depolymerizing effect of dimeric macrolides, bistheonellide A and this compound. | Semantic Scholar [semanticscholar.org]

Preparing Swinholide A Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine macrolide known for its cytotoxic and antifungal properties.[1][2] Isolated from the marine sponge Theonella swinhoei, this dimeric dilactone disrupts the actin cytoskeleton, making it a valuable tool in cancer research and cell biology.[1][3] Its mechanism of action involves the sequestration of actin dimers and the severing of F-actin filaments, ultimately leading to the depolymerization of the actin cytoskeleton.[1][4][5] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring consistent and reliable results in experimental settings.

Data Presentation

This compound Properties

| Property | Value | Source |

| Molecular Formula | C₇₈H₁₃₂O₂₀ | [6] |

| Molecular Weight | 1389.9 g/mol | [6] |

| Appearance | Oil or crystalline solid | [6][7] |

| Primary Mechanism of Action | Disrupts actin cytoskeleton by sequestering G-actin dimers and severing F-actin filaments. | [1][8][9] |

Solubility and Recommended Storage

| Parameter | Recommendation | Source |

| Solvent | Dimethyl Sulfoxide (DMSO) | [6] |

| Reported Stock Concentrations | 1 mM, 3 mM | [10][11] |

| Storage Temperature (Powder) | -20°C | |

| Storage Temperature (DMSO Stock) | -20°C or -80°C | [12] |

| Short-term Stability (DMSO Stock) | Up to 1 month at -20°C | |

| Long-term Stability (DMSO Stock) | Up to 6 months at -80°C |

Experimental Protocols

Materials

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used high concentration for serial dilutions.

-

Pre-weighing Preparation : Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weighing this compound : In a clean, sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.39 mg of this compound (Molecular Weight: 1389.9 g/mol ).

-

Dissolving in DMSO :

-

Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the this compound powder. For 1.39 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.

-

Cap the vial tightly.

-

-

Ensuring Complete Dissolution :

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, brief sonication in a water bath may be used to aid dissolution.

-

-

Aliquoting and Storage :

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, amber microcentrifuge tubes.[12]

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions

For cell-based assays, the this compound stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5%.[3]

-

Thawing the Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions : Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution from a 10 mM stock, a 1:100,000 dilution is required. This is best achieved through a series of intermediate dilutions.

-

DMSO Control : Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway of this compound's Effect on Actin Dynamics

Caption: Mechanism of action of this compound on the actin cytoskeleton.

Conclusion

Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. By following this detailed protocol, researchers can confidently prepare stable and effective this compound solutions for their studies on the actin cytoskeleton and its role in various cellular processes. Always adhere to safety guidelines and maintain a sterile environment when handling this potent compound.

References

- 1. Actin polymerization and depolymerization in developing vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

- 4. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The Effects of a Cytoskeletal Drug this compound on Actin Filament Diss" by Tevin Um [stars.library.ucf.edu]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Swinholide A: Application Notes and Protocols for Cytotoxicity and Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swinholide A is a potent marine-derived macrolide that has garnered significant interest in the scientific community for its pronounced cytotoxic and antifungal activities.[1][2][3] Isolated primarily from the marine sponge Theonella swinhoei, this complex dimeric dilactone exerts its biological effects through a unique mechanism of action targeting the actin cytoskeleton.[1][4][5] this compound disrupts this critical cellular component by severing actin filaments and sequestering actin dimers, ultimately leading to cell cycle arrest and apoptosis.[4][6] These properties make this compound a valuable tool for studying actin dynamics and a potential lead compound in the development of novel anticancer therapeutics.

This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects and impact on cell viability of this compound. It is intended to serve as a comprehensive resource for researchers in cell biology, oncology, and drug discovery.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required to inhibit a biological process by 50%. The IC50 values for this compound and its analogue Swinholide J are summarized in the table below.

| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |

| This compound | KB | Human Nasopharynx Cancer | 1.2 | [2] |

| Swinholide J | KB | Human Nasopharynx Cancer | 6.7 | [2] |

Mechanism of Action: Actin Disruption and Apoptosis Induction

This compound's primary mechanism of cytotoxicity involves the severe disruption of the cellular actin cytoskeleton. It binds to and severs F-actin filaments and sequesters actin dimers, leading to a collapse of the microfilament network.[4][6] This disruption of actin dynamics is a potent trigger for programmed cell death, or apoptosis. The signaling cascade initiated by actin stress involves both intrinsic and extrinsic apoptotic pathways.

Key events in this compound-induced apoptosis include:

-

Actin Cytoskeleton Collapse: The initial event is the severing of F-actin and sequestration of G-actin dimers, leading to a loss of cytoskeletal integrity.

-

Release of Pro-apoptotic Factors: The disruption of the actin network can lead to the release of pro-apoptotic proteins, such as Bmf, from the cytoskeleton.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Released pro-apoptotic proteins can translocate to the mitochondria, triggering MOMP and the release of cytochrome c.

-

Apoptosome Formation and Caspase Activation: Cytochrome c release into the cytosol initiates the formation of the apoptosome, which in turn activates initiator caspases (e.g., Caspase-9).

-

Executioner Caspase Activation: Initiator caspases activate executioner caspases (e.g., Caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

-

Actin-Binding Protein Involvement: Actin-binding proteins like cofilin and gelsolin play crucial roles in mediating the apoptotic signal. For instance, active cofilin can translocate to the mitochondria and induce cytochrome c release.[7]

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the cytotoxicity and effects on cell viability of this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxic effects of this compound involves cell culture, treatment with the compound, and subsequent analysis using a viability or cytotoxicity assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Crystal Violet Assay

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, adherent cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)

-

Crystal Violet solution (0.5% w/v in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)

-

Microplate reader (capable of reading absorbance at 590 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Fixation:

-

After the treatment period, carefully aspirate the medium from all wells.

-

Gently wash the cells twice with 200 µL of PBS.

-

Add 100 µL of fixation solution to each well and incubate for 15-20 minutes at room temperature.

-

-

Staining:

-

Remove the fixation solution and wash the plates gently with water.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

-

-

Washing:

-

Carefully remove the Crystal Violet solution.

-

Wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is fully dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Protocol 3: Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom tissue culture plates

-

Neutral Red solution (e.g., 50 µg/mL in sterile PBS, filtered)

-

Wash solution (e.g., PBS with 1% CaCl2)

-

Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

-

Microplate reader (capable of reading absorbance at 540 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT Assay protocol.

-

-

Neutral Red Incubation:

-

After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.

-

Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Washing:

-

Carefully remove the Neutral Red solution.

-

Gently wash the cells with 150 µL of the wash solution to remove any unincorporated dye.

-

-

Destaining:

-

Remove the wash solution.

-

Add 150 µL of the destain solution to each well.

-

Place the plate on a shaker for 10-20 minutes to extract the dye from the cells.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound is a powerful tool for investigating the role of the actin cytoskeleton in cellular processes and holds promise as a scaffold for the development of novel anticancer agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the cytotoxic effects of this compound and similar compounds in a reliable and reproducible manner. Careful experimental design, including appropriate controls and consideration of cell-type specific responses, is crucial for obtaining meaningful results.

References

- 1. Swinholide - Wikipedia [en.wikipedia.org]

- 2. Swinholide J, a Potent Cytotoxin from the Marine Sponge Theonella swinhoei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Theonella swinhoei A dimeric dilactone macrolide that is cytotoxic to a variety of cancer cell lines in vitro. | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound is a microfilament disrupting marine toxin that stabilizes actin dimers and severs actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. academic.oup.com [academic.oup.com]

Troubleshooting & Optimization

Swinholide A solubility and stability in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Swinholide A in aqueous solutions. Find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable marine macrolide known for its cytotoxic and antifungal properties.[1][2] It is a dimeric dilactone that disrupts the actin cytoskeleton.[1][3][4] Its primary mechanism involves binding to and severing F-actin filaments, as well as sequestering actin dimers, which leads to the depolymerization of actin filaments.[1][5][3][4][6][7]

Q2: In which solvents is this compound soluble?

This compound is a hydrophobic compound and is soluble in several organic solvents. Technical datasheets consistently report its solubility in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[6][7][8]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO. For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q4: What are the recommended storage conditions for this compound?

-

Solid Form: The solid form of this compound is stable for at least four years when stored at -20°C.[6]

-

Stock Solutions: If storage is necessary, stock solutions in an organic solvent can be stored at -20°C for up to one month. It is advisable to prepare and use solutions on the same day if possible.[1] Before use, stored solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[1]

Q5: Is this compound stable in aqueous solutions like cell culture media?

The stability of this compound in aqueous solutions is limited due to its hydrophobic nature and potential for hydrolysis. While it is used in cell culture experiments, this is typically achieved by diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium immediately before use.[9][10] Prolonged incubation in aqueous buffers may lead to degradation or precipitation.

Data Presentation

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8] |

| Ethanol | Soluble | [6][7][8] |

| Methanol | Soluble | [6][7][8] |

| Aqueous Solutions | Poorly soluble; prone to precipitation | Inferred from hydrophobic structure |

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 4 years | [6] |

| Stock Solution (in organic solvent) | -20°C | Up to 1 month | [1] |

| Working Solution (in aqueous media) | Use immediately | Stability is limited | [1] |

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

Procedure:

-